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Compound of Interest

Compound Name: Anticancer agent 168

Cat. No.: B12372841 Get Quote

Application Notes
Anticancer agent 168, also identified as compound 21b, is a potent small molecule that

functions as a microtubule network disruptor.[1] Its primary mechanism of action involves the

inhibition of tubulin polymerization, which leads to the disassembly of the microtubule

cytoskeleton in tumor cells. This disruption of microtubule dynamics results in cell cycle arrest

at the G2/M phase, ultimately inducing apoptosis.[1] Preclinical studies have demonstrated

significant growth-inhibitory effects in various cancer cell lines, with a particularly high potency

observed in MCF-7 breast cancer cells.[1]

Data Presentation
Table 1: In Vitro Efficacy of Anticancer Agent 168 (Microtubule Disruptor)

Cell Line Cancer Type IC50 Value Reference

MCF-7 Breast Cancer 1.4 nM [1][2]

Note: Further quantitative data on toxicity (e.g., LD50, MTD) from in vivo studies are not readily

available in the public domain.

Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
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This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of

Anticancer agent 168.

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000

cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

Compound Treatment: Prepare a serial dilution of Anticancer agent 168 in the appropriate

cell culture medium. Add the diluted compound to the wells, ensuring a range of

concentrations is tested. Include a vehicle control (e.g., DMSO) and a no-treatment control.

Incubation: Incubate the plate for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Determine the IC50 value by plotting the percentage of viability against the

log of the compound concentration and fitting the data to a dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of Anticancer agent 168 on the cell cycle

distribution.

Cell Treatment: Seed cells in 6-well plates and treat with Anticancer agent 168 at its IC50

concentration for 24-48 hours. Include a vehicle-treated control.

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70%

ethanol overnight at -20°C.

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution

containing propidium iodide (PI) and RNase A.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell

cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of

the agent's mechanism.

Mandatory Visualization
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Caption: Signaling pathway of Anticancer agent 168 (Microtubule Disruptor).

Section 2: Anticancer Agent 168 (DNA2 Inhibitor)
Application Notes
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Anticancer agent 168, also known as compound d16, is an inhibitor of DNA2 (DNA replication

helicase/nuclease 2).[3][4] This agent has shown promising anticancer activities, particularly in

cancers harboring mutations in the p53 tumor suppressor gene.[3][4] By inhibiting DNA2, the

compound induces DNA damage and cell cycle arrest, primarily at the S-phase.[3] This leads to

the induction of apoptosis and can help overcome resistance to conventional chemotherapies

in mutp53-bearing cancers.[3][4]

Data Presentation
Table 2: In Vitro Efficacy and In Vivo Studies of Anticancer Agent 168 (DNA2 Inhibitor)

Study Type Model Metric
Value/Observa
tion

Reference

In Vitro
mutp53-bearing

cancers
Cell Cycle S-phase arrest [3]

In Vitro
mutp53-bearing

cancers
Apoptosis Induced [3][4]

Note: Specific quantitative data such as IC50 values in various cell lines and detailed in vivo

dosing and toxicity data are not specified in the provided search results.

Experimental Protocols
1. S-Phase Cell Cycle Arrest Analysis

This protocol is designed to confirm the induction of S-phase arrest by the DNA2 inhibitor.

Cell Synchronization (Optional): For a more defined analysis, cells can be synchronized at

the G1/S boundary using methods like a double thymidine block.

Compound Treatment: Treat cells with various concentrations of Anticancer agent 168
(DNA2 Inhibitor) for a predetermined time course (e.g., 12, 24, 48 hours).

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.

Staining: Stain cells with a DNA-binding dye such as propidium iodide.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: An increase in the proportion of cells in the S-phase population indicates S-

phase arrest.

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis.

Cell Treatment: Treat cells with Anticancer agent 168 (DNA2 Inhibitor) for 24-48 hours.

Cell Harvesting: Collect both adherent and floating cells.

Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and

Propidium Iodide (PI) according to the manufacturer's protocol.

Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin

V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualization
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Caption: Mechanism of action for Anticancer agent 168 (DNA2 Inhibitor).

Section 3: ABM-168 (MEK Inhibitor)
Application Notes
ABM-168 is a novel, highly selective, allosteric inhibitor of MEK1/2, which are key components

of the MAPK signaling pathway.[5] This pathway is frequently dysregulated in various cancers

due to mutations in upstream genes like BRAF and RAS.[5] By blocking MEK, ABM-168 inhibits

cell proliferation and induces apoptosis in cancer cells with these mutations.[5] A significant

feature of ABM-168 is its high water solubility and ability to penetrate the blood-brain barrier,

making it a promising candidate for treating primary brain tumors and brain metastases.[5]
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Data Presentation
Table 3: In Vitro and In Vivo Efficacy of ABM-168

Study Type Model
Dose/Concentr
ation

Outcome Reference

In Vitro

BRAF/RAS/NF1

mutant cancer

cell lines (A375,

Colo-829, HT-29,

MiaPaca-2, LN-

229)

<30nM

High anti-

proliferation

activity (IC50)

[5]

In Vivo

A375-luc

intracardiac

melanoma

metastatic model

2 mg/kg PO BID

95.5% decrease

in BLI% on Day

28

[5]

In Vivo

LN229

glioblastoma

orthotopic model

5-10 mg/kg PO

QD

68% decrease in

BLI% in the brain

on Day 49

[5]

Note: GLP toxicity studies in rats and dogs have been completed, but specific toxicity data is

not detailed.[5]

Experimental Protocols
1. Western Blot for MAPK Pathway Inhibition

This protocol assesses the on-target activity of ABM-168 by measuring the phosphorylation of

ERK, the downstream target of MEK.

Cell Lysis: Treat cancer cells with ABM-168 for a short period (e.g., 1-2 hours). Lyse the cells

in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Methodological & Application

Check Availability & Pricing
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SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF

membrane.

Immunoblotting: Block the membrane and probe with primary antibodies against

phosphorylated ERK (p-ERK) and total ERK. Subsequently, incubate with HRP-conjugated

secondary antibodies.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate. A decrease in the p-ERK/total ERK ratio indicates MEK inhibition.

2. Orthotopic Brain Tumor Model in Mice

This protocol evaluates the in vivo efficacy of ABM-168 against brain tumors.

Cell Implantation: Stereotactically implant human glioblastoma cells (e.g., LN229) into the

brains of immunodeficient mice.

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (BLI) if the

cells are luciferase-tagged.

Drug Administration: Once tumors are established, treat the mice with ABM-168 via oral

gavage (PO) at the desired dose and schedule. Include a vehicle control group.

Efficacy Assessment: Measure tumor volume (via BLI) and overall survival.

Toxicity Monitoring: Monitor animal body weight and general health as indicators of toxicity.

Mandatory Visualization
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Caption: ABM-168 inhibits the MAPK signaling pathway.

Section 4: LM-168 (Anti-CTLA4 Antibody)
Application Notes
LM-168 is a next-generation anti-CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4)

monoclonal antibody. It is designed to block the inhibitory signal of CTLA-4, thereby enhancing

T-cell activation and promoting an anti-tumor immune response. Preclinical studies suggest

that LM-168 has a favorable safety profile with reduced toxicity compared to first-generation

anti-CTLA-4 antibodies like ipilimumab, while maintaining comparable or superior anti-tumor

efficacy.[6] It has shown synergistic effects when combined with anti-PD-1 antibodies.[6]

Data Presentation
Table 4: Preclinical Efficacy and Toxicity of LM-168

Methodological & Application
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Study Type Model Dose Outcome Reference

In Vitro
huCTLA4-

CHOK1 cells
EC50 = 1.56 nM

Potent ANP-

dependent

binding affinity

[6]

In Vivo

MC38 syngeneic

model (hCTLA4

knock-in)

10 mg/kg

102.6% Tumor

Growth Inhibition

(TGI)

[6]

In Vivo
CT26 syngeneic

model
3 mg/kg

67.2% TGI

(comparable to

ipilimumab)

[6]

In Vivo

MCA205

syngeneic model

(combo with anti-

PD-1)

Not specified 98.4% TGI [6]

Toxicity

4-week repeat-

dose in SD rats

and rhesus

monkeys

248 mg/kg

Highest non-

severely toxic

dose

[6]

Experimental Protocols
1. In Vivo Syngeneic Mouse Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of LM-168.

Tumor Implantation: Subcutaneously implant syngeneic tumor cells (e.g., CT26 or MC38)

into immunocompetent mice.

Treatment: When tumors reach a palpable size, randomize mice into treatment groups:

vehicle control, LM-168, and potentially a positive control like ipilimumab. Administer the

antibodies via intraperitoneal (IP) injection at the specified doses and schedule.

Tumor Measurement: Measure tumor volume regularly using calipers.
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Data Analysis: Calculate Tumor Growth Inhibition (TGI) and monitor survival.

Immunophenotyping (Optional): At the end of the study, tumors and spleens can be

harvested to analyze the immune cell populations by flow cytometry to understand the

mechanism of action.

Mandatory Visualization
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Caption: Experimental workflow for in vivo testing of LM-168.
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Section 5: LP-168 (BTK Inhibitor)
Application Notes
LP-168 is a novel, next-generation Bruton's tyrosine kinase (BTK) inhibitor being investigated

for B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma

(MCL).[7][8] It possesses a dual mechanism of action: it binds covalently to wild-type BTK,

similar to ibrutinib, but can also bind non-covalently to BTK with the C481S mutation, which is a

common mechanism of resistance to first-generation BTK inhibitors.[7][8] This allows LP-168 to

be effective in both treatment-naive and resistant settings.[7][8] Early clinical trial data suggest

it is well-tolerated with promising efficacy.[7]

Data Presentation
Table 5: Clinical Trial Data for LP-168 (Phase I)

Patient
Population

Dose
Overall
Response
Rate (ORR)

Key Adverse
Events

Reference

B-cell

malignancies

(n=45, 37 with

CLL/SLL)

≥200 mg daily >70%

Neutropenia; low

rates of atrial

fibrillation,

bruising, and

bleeding

[7]

Note: The phase II ROCK-1 trial is evaluating LP-168 at 150 mg once daily in patients with

relapsed/refractory MCL.[8]

Experimental Protocols
1. Kinase Inhibition Assay

This protocol measures the direct inhibitory activity of LP-168 on BTK.

Assay Principle: Use a biochemical assay (e.g., LanthaScreen™ Eu Kinase Binding Assay or

an ADP-Glo™ Kinase Assay) to measure the ability of LP-168 to inhibit the enzymatic activity

of both wild-type and C481S mutant BTK.
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Procedure: Incubate recombinant BTK enzyme with its substrate (e.g., a peptide substrate

and ATP) in the presence of serial dilutions of LP-168.

Detection: Measure the output signal (e.g., fluorescence or luminescence), which correlates

with kinase activity.

Data Analysis: Calculate the IC50 value of LP-168 for both wild-type and mutant BTK to

determine its potency and selectivity.

Mandatory Visualization
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Caption: Dual mechanism of action of the BTK inhibitor LP-168.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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